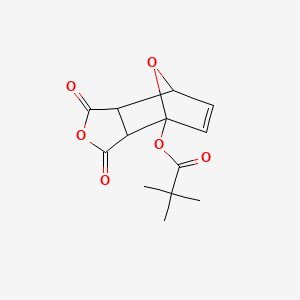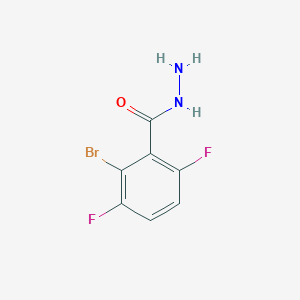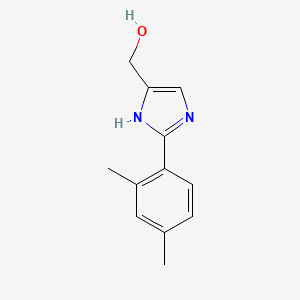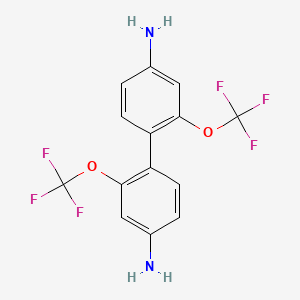
1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisobenzofuran-4-yl Pivalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisobenzofuran-4-yl Pivalate: is a complex organic compound with a unique structure that includes a dioxo group, an epoxyisobenzofuran ring, and a pivalate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisobenzofuran-4-yl Pivalate typically involves multiple steps. One common method includes the reaction of an appropriate precursor with pivalic anhydride under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisobenzofuran-4-yl Pivalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific groups involved but often include the use of strong acids or bases as catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized derivatives, while reduction may produce simpler alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisobenzofuran-4-yl Pivalate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a subject of interest in the study of enzyme mechanisms and DNA interactions.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. Research is ongoing to investigate its use in drug development, particularly in the design of novel pharmaceuticals with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in the manufacture of polymers, resins, and other advanced materials.
Wirkmechanismus
The mechanism of action of 1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisobenzofuran-4-yl Pivalate involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity and function. This binding can lead to changes in cellular processes and pathways, which are the basis for its biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
- 1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl Trifluoromethanesulfonate
- 4-(1,3,3A,4,7,7A-hexahydro-1,3-dioxo-4,7-methanoisoindol-2-yl)-N-8-quinolinylbenzamide
Comparison: Compared to similar compounds, 1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisobenzofuran-4-yl Pivalate is unique due to its epoxyisobenzofuran ring and pivalate ester group. These structural features confer distinct chemical properties, such as increased stability and reactivity, which make it particularly valuable in various applications. The presence of the pivalate ester group, for example, can enhance the compound’s solubility and facilitate its use in different solvents and reaction conditions.
Eigenschaften
Molekularformel |
C13H14O6 |
|---|---|
Molekulargewicht |
266.25 g/mol |
IUPAC-Name |
(3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H14O6/c1-12(2,3)11(16)19-13-5-4-6(18-13)7-8(13)10(15)17-9(7)14/h4-8H,1-3H3 |
InChI-Schlüssel |
BBZNBNYGZBGIBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)OC12C=CC(O1)C3C2C(=O)OC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylic acid hydrochloride](/img/structure/B13675456.png)
![2-(3,4-Dimethoxyphenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13675457.png)
![Ethyl 6-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13675462.png)
![7-Methoxy-1H-benzo[d]azepin-2(3H)-one](/img/structure/B13675469.png)

![6-Bromo-3,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13675491.png)



![Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B13675512.png)

![5,6-Dimethyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13675526.png)


